Product packaging for 2-Hydroxy-5-iodo-3-nitrobenzaldehyde(Cat. No.:)

2-Hydroxy-5-iodo-3-nitrobenzaldehyde

Cat. No.: B1638729
M. Wt: 293.02 g/mol
InChI Key: GSSIRXFFASLEMZ-UHFFFAOYSA-N
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Description

Significance of Substituted Salicylaldehyde (B1680747) Derivatives in Organic Synthesis and Academic Medicinal Chemistry

Substituted salicylaldehyde derivatives are a cornerstone in the synthesis of a vast array of organic molecules and are of paramount importance in medicinal chemistry. Salicylaldehydes, characterized by a hydroxyl group ortho to an aldehyde group on a benzene (B151609) ring, are versatile precursors for the synthesis of Schiff bases, hydrazones, and other heterocyclic compounds. These derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

The addition of various substituents to the salicylaldehyde core allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological activity and potential as a therapeutic agent. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the acidity of the hydroxyl proton and the reactivity of the aldehyde, impacting how the molecule interacts with biological targets.

Historical Context and Evolution of Research on Nitro- and Halogen-Substituted Benzene Systems

The study of nitro- and halogen-substituted benzene systems has a rich history, dating back to the early days of organic chemistry. The nitration and halogenation of aromatic compounds are fundamental electrophilic aromatic substitution reactions that have been extensively studied and optimized over the past century.

Initially, research focused on understanding the directing effects of these substituents on further electrophilic substitution. The nitro group, being a strong deactivating and meta-directing group, and halogens, being deactivating yet ortho-, para-directing, provided key insights into the electronic nature of aromatic systems.

Over time, the focus of research has evolved. In contemporary organic synthesis, nitro- and halogen-substituted benzenes are valuable intermediates. The nitro group can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for the construction of complex molecules, including dyes, pharmaceuticals, and polymers. Halogen substituents, particularly iodine, are crucial for their participation in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to introduce both a nitro group and a halogen onto a benzene ring provides a powerful synthetic handle for the construction of highly functionalized and complex molecular architectures.

Scope and Research Trajectories Pertaining to 2-Hydroxy-5-iodo-3-nitrobenzaldehyde

The research trajectories for this compound can, therefore, be largely extrapolated from the known chemistry of its constituent parts. Future research would likely focus on:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound would be the primary step. This could potentially involve the iodination of 2-hydroxy-3-nitrobenzaldehyde (B105151) or the nitration of 2-hydroxy-5-iodobenzaldehyde (B156012). Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be crucial to unequivocally establish its structure.

Exploration of Reactivity: Investigating the reactivity of the various functional groups would be a key area of research. This would include studying the potential for Schiff base formation, the reduction of the nitro group, and the participation of the iodo group in cross-coupling reactions.

Medicinal Chemistry Applications: Given the biological activities associated with substituted salicylaldehydes, this compound could be a candidate for screening in various biological assays. Its derivatives could be synthesized and evaluated for their potential as antimicrobial, anticancer, or anti-inflammatory agents.

Data Tables

Due to the limited specific research on this compound, a detailed data table with experimental findings is not possible. However, a table of related compounds for which data is available is provided below to offer context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Hydroxy-5-nitrobenzaldehyde (B32719) 97-51-8C₇H₅NO₄167.12125-128 sci-hub.sesigmaaldrich.com
2-Hydroxy-3-nitrobenzaldehyde 5274-70-4C₇H₅NO₄167.12105-109 sigmaaldrich.com
2-Hydroxy-5-iodobenzaldehyde 1761-62-2C₇H₅IO₂248.0298-100 google.com
2-Hydroxy-5-iodo-3-methoxybenzaldehyde 7359-14-0C₈H₇IO₃278.04Not available
5-Bromo-3-nitrosalicylaldehyde 16634-88-1C₇H₄BrNO₄246.02Not available
2-Hydroxy-3,5-dinitrobenzaldehyde 2460-53-9C₇H₄N₂O₆212.1270-74 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INO4 B1638729 2-Hydroxy-5-iodo-3-nitrobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INO4

Molecular Weight

293.02 g/mol

IUPAC Name

2-hydroxy-5-iodo-3-nitrobenzaldehyde

InChI

InChI=1S/C7H4INO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H

InChI Key

GSSIRXFFASLEMZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])I

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])I

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 5 Iodo 3 Nitrobenzaldehyde and Its Precursors

Strategies for ortho-Hydroxylated Benzaldehyde (B42025) Functionalization

The core of synthesizing 2-Hydroxy-5-iodo-3-nitrobenzaldehyde lies in the controlled functionalization of the salicylaldehyde (B1680747) aromatic ring. The hydroxyl and aldehyde groups present on the ring direct incoming electrophiles to specific positions, a factor that is both an advantage and a challenge in achieving the desired substitution pattern.

Nitration Protocols for Salicylaldehyde Derivatives

The nitration of salicylaldehyde is a well-established method for introducing a nitro group onto the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. This interplay of directing effects typically leads to the formation of a mixture of isomers.

Conventional nitration of salicylaldehyde often employs a nitrating mixture of concentrated nitric acid and sulfuric acid. oatext.com This powerful electrophilic system generates the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the reaction and to minimize the formation of byproducts. patsnap.com Under these conditions, the primary products are 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. sigmaaldrich.com Further nitration of this mixture with a 2:1 mixture of concentrated sulfuric acid and nitric acid can lead to the formation of 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com

Alternative nitrating agents have also been explored. For instance, cerium ammonium (B1175870) nitrate (B79036) in acetic acid, with polyethylene (B3416737) glycol-400 as a phase transfer catalyst, has been used to nitrate salicylaldehyde, offering a method that can simplify product separation. google.com

Table 1: Comparison of Nitration Protocols for Salicylaldehyde
Nitrating AgentSolvent/CatalystKey ProductsReference
Conc. HNO₃ / Conc. H₂SO₄-3-Nitrosalicylaldehyde and 5-Nitrosalicylaldehyde oatext.compatsnap.com
Cerium Ammonium NitrateAcetic Acid / Polyethylene glycol-4003-Nitrosalicylaldehyde and 5-Nitrosalicylaldehyde google.com
Conc. H₂SO₄ / Conc. HNO₃ (2:1) on nitro-salicylaldehyde mixture-2-Hydroxy-3,5-dinitrobenzaldehyde oatext.com

Halogenation Techniques for Aromatic Aldehydes (Iodination Specificity)

The introduction of an iodine atom onto the salicylaldehyde ring is another critical step. Direct iodination of aromatic compounds can be challenging due to the lower reactivity of iodine compared to other halogens. Therefore, an oxidizing agent is often required to generate a more potent electrophilic iodine species.

A common method for the synthesis of 5-iodosalicylaldehyde involves the use of iodine in the presence of an oxidizing agent such as potassium iodate (B108269) (KIO₃). This reaction is typically carried out in a mixed solvent system of ethanol (B145695), acetic acid, and phosphoric acid. The in-situ generation of a more electrophilic iodine species facilitates the substitution at the position para to the strongly activating hydroxyl group.

Multi-Step Synthesis Approaches

The synthesis of this compound necessitates a multi-step approach involving the sequential introduction of the iodo and nitro groups. The order of these functionalization steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

Sequential Functionalization of Aromatic Rings

A plausible synthetic route to this compound involves a two-step sequence starting from salicylaldehyde.

Route 1: Iodination followed by Nitration

Iodination of Salicylaldehyde: The first step would be the synthesis of 5-iodosalicylaldehyde. As previously mentioned, this can be achieved by treating salicylaldehyde with iodine and an oxidizing agent like potassium iodate. This positions the iodine atom at the 5-position, para to the hydroxyl group.

Nitration of 5-Iodosalicylaldehyde: The subsequent step is the nitration of the 5-iodosalicylaldehyde intermediate. The hydroxyl group at position 2 and the iodo group at position 5 will direct the incoming nitro group. The hydroxyl group is a strong activator and ortho-, para-director, while the iodo group is a deactivator but also an ortho-, para-director. The combined directing effects would favor the introduction of the nitro group at the 3-position, which is ortho to the hydroxyl group and ortho to the iodo group. A standard nitrating mixture of concentrated nitric acid and sulfuric acid would likely be employed for this transformation.

Route 2: Nitration followed by Iodination

Nitration of Salicylaldehyde: This initial step would yield a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde.

Iodination of 3-Nitrosalicylaldehyde: The separation of the 3-nitro isomer would be necessary, followed by its iodination. The hydroxyl group at position 2 and the nitro group at position 3 would direct the incoming iodine atom. The hydroxyl group directs to the 5-position (para), while the deactivating nitro group directs meta to itself, which would also be the 5-position. This convergence of directing effects would likely lead to the desired this compound.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature Control: Both nitration and iodination reactions are sensitive to temperature. Maintaining low temperatures during nitration is essential to prevent over-nitration and side reactions.

Reagent Stoichiometry: The molar ratios of the substrate to the nitrating or iodinating agents must be carefully controlled to favor mono-substitution and avoid the formation of di-substituted products.

Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. For nitration, concentrated sulfuric acid often serves as both a catalyst and a solvent. In iodination, a mixture of polar solvents is often used.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

Strategies to enhance yield include the slow, dropwise addition of the nitrating or iodinating agent to control the reaction rate and temperature. Furthermore, purification techniques such as recrystallization or column chromatography are essential to isolate the desired product from isomeric byproducts and unreacted starting materials.

Table 2: Potential Multi-Step Synthesis of this compound
StepStarting MaterialReagentsIntermediate/ProductKey Considerations
1 (Route 1)SalicylaldehydeI₂, KIO₃, EtOH, Acetic Acid, Phosphoric Acid5-IodosalicylaldehydeControl of stoichiometry to prevent di-iodination.
2 (Route 1)5-IodosalicylaldehydeConc. HNO₃, Conc. H₂SO₄This compoundLow temperature to control regioselectivity and prevent side reactions.
1 (Route 2)SalicylaldehydeConc. HNO₃, Conc. H₂SO₄3-Nitrosalicylaldehyde & 5-NitrosalicylaldehydeSeparation of isomers is required.
2 (Route 2)3-NitrosalicylaldehydeIodinating agent (e.g., I₂/oxidant)This compoundThe deactivating effect of the nitro group might require harsher iodination conditions.

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. This has led to the exploration of novel and greener alternatives to traditional nitration and halogenation reactions.

For nitration, alternatives to the highly corrosive and hazardous mixed acid system are being investigated. These include the use of solid acid catalysts, metal nitrates, and milder nitrating agents. researchgate.net For example, the use of bismuth nitrate has been explored for the nitration of phenolic compounds. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption. scielo.br The microwave-assisted nitration of phenols using reagents like calcium nitrate in acetic acid has been reported as a greener alternative to conventional methods. nih.gov

In the context of halogenation, the development of methods that avoid the use of harsh oxidizing agents is a key area of research. Metal-free iodination methods are being explored to reduce heavy metal waste.

The application of these green chemistry principles to the synthesis of this compound could involve:

Utilizing a solid-supported acid catalyst for the nitration step to facilitate catalyst recovery and reuse.

Employing a microwave-assisted protocol for either the nitration or iodination step to reduce reaction times and energy input.

Investigating milder and more selective iodinating agents to improve the efficiency and reduce the environmental impact of the halogenation step.

While specific green synthetic routes for this compound are not yet extensively documented, the broader advancements in green nitration and halogenation methodologies offer promising avenues for future research and development in the synthesis of this and other similarly complex aromatic compounds.

Catalytic Approaches in Substituted Benzaldehyde Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of functionalized benzaldehydes and their precursors. These approaches often utilize transition metals or enzymes to facilitate reactions under mild conditions with high atom economy.

A plausible synthetic route to this compound can commence from commercially available salicylaldehyde. The synthesis of the key precursor, 2-hydroxy-5-nitrobenzaldehyde (B32719), has been reported. This can be achieved through the nitration of salicylaldehyde. Further nitration of the initial ortho and para-nitro products can lead to the formation of 2-hydroxy-3,5-dinitrobenzaldehyde oatext.com.

For the introduction of the iodine substituent, enzymatic catalysis presents a green and efficient alternative. Laccase from Trametes versicolor, in the presence of potassium iodide (KI) as the iodine source, has been successfully employed for the iodination of p-substituted phenols rsc.org. For instance, the laccase-catalyzed iodination of 4-hydroxy-3-methoxybenzaldehyde yields 4-hydroxy-3-iodo-5-methoxybenzaldehyde in good yields rsc.org. This methodology could potentially be adapted for the iodination of 2-hydroxy-3-nitrobenzaldehyde (B105151) to furnish the target compound. The reaction typically proceeds in a buffer solution with bubbling air, followed by extraction and purification rsc.org.

Another catalytic approach involves the use of lanthanide salts. Lanthanum(III) and Cerium(III) nitrates have been observed to catalyze the formation of 2-hydroxy-5-nitrobenzaldehyde as an unexpected product from the reaction with a Schiff base ligand, suggesting a catalytic role in the hydrolysis and subsequent modification of the aromatic ring researchgate.net.

The following table summarizes representative catalytic reactions relevant to the synthesis of precursors for this compound.

Starting MaterialCatalyst/ReagentProductKey FindingsReference
SalicylaldehydeConc. H₂SO₄/Conc. HNO₃2-Hydroxy-3,5-dinitrobenzaldehydeStepwise nitration of salicylaldehyde. oatext.com
4-hydroxy-3-methoxybenzaldehydeLaccase/KI4-hydroxy-3-iodo-5-methoxybenzaldehydeEnzymatic, sustainable method for iodination. rsc.org
Schiff base of salicylaldehydeLa(NO₃)₃·6H₂O or Ce(NO₃)₃·6H₂O2-Hydroxy-5-nitrobenzaldehydeLanthanide salts can act as catalysts. researchgate.net

Mechanochemical and Sonochemical Synthesis Pathways

In recent years, mechanochemistry and sonochemistry have emerged as powerful, environmentally friendly techniques in organic synthesis. These methods utilize mechanical force or sound waves, respectively, to induce chemical reactions, often in the absence of bulk solvents.

Mechanochemical Synthesis:

Mechanochemical methods, typically involving ball milling or grinding, have been successfully applied to the synthesis of various organic compounds, including those related to substituted benzaldehydes. For instance, the one-pot, two-step mechanochemical synthesis of unsymmetrical salens has been reported, starting from salicylaldehydes beilstein-journals.org. This demonstrates the feasibility of conducting reactions with salicylaldehyde derivatives under solvent-free or liquid-assisted grinding (LAG) conditions.

Furthermore, mechanochemical halogenation of aromatic compounds has been achieved using N-halosuccinimides as the halogen source beilstein-journals.orgnih.gov. The direct and selective mechanochemical halogenation of C-H bonds in unsymmetrically substituted azobenzenes has been demonstrated, sometimes in the presence of a Palladium(II) catalyst beilstein-journals.orgnih.gov. This approach could potentially be adapted for the direct iodination of a suitable benzaldehyde precursor using N-iodosuccinimide (NIS) under ball-milling conditions. The use of solid reagents and minimal solvent makes this an attractive green chemistry approach colab.ws.

Sonochemical Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound promotes the formation of radicals and increases mass transfer, leading to accelerated reactions.

The ultrasound-promoted nitration of phenols has been shown to be highly efficient and para-selective. Using ferric nitrate in an ionic liquid, the nitration of phenol (B47542) and substituted phenols exhibited significant rate enhancements and high para-selectivity compared to silent reactions nih.govresearchgate.net. This technique could be a valuable tool for the regioselective nitration of 2-hydroxy-5-iodobenzaldehyde (B156012) to obtain the desired 3-nitro substitution. The reactions are typically carried out at room temperature with short reaction times nih.govresearchgate.net.

The following table provides examples of mechanochemical and sonochemical reactions that are pertinent to the synthesis of this compound and its precursors.

MethodologyStarting MaterialReagent/ConditionsProduct TypeKey FindingsReference
MechanochemistrySalicylaldehydesDiamine salts/GrindingUnsymmetrical salensDemonstrates reactivity of salicylaldehydes under mechanochemical conditions. beilstein-journals.org
MechanochemistryAzobenzenesN-halosuccinimides/Ball millingHalogenated azobenzenesApplicable for direct C-H halogenation of aromatic rings. beilstein-journals.orgnih.gov
SonochemistryPhenolsFerric nitrate/Ionic liquid/Ultrasoundp-NitrophenolsEnhanced reaction rates and high para-selectivity in nitration. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Hydroxy 5 Iodo 3 Nitrobenzaldehyde

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-Hydroxy-5-iodo-3-nitrobenzaldehyde, characteristic absorption bands would be expected for the hydroxyl (-OH), aldehyde (-CHO), nitro (-NO₂), and carbon-iodine (C-I) groups, as well as the vibrations of the benzene (B151609) ring. An intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl group would significantly influence the position and shape of the -OH stretching band.

Hypothetical FT-IR Data Table for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~3400-3100 (broad) O-H stretching (intramolecularly hydrogen-bonded)
~2850, ~2750 C-H stretching of the aldehyde group
~1680-1660 C=O stretching of the aldehyde group
~1600, ~1470 C=C stretching of the aromatic ring
~1550, ~1350 Asymmetric and symmetric N-O stretching of nitro group
~1200 C-O stretching of the phenol (B47542)
~800-600 C-I stretching

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, tend to produce strong signals in Raman spectra. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring would be particularly prominent.

Hypothetical Raman Data Table for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~3100-3000 Aromatic C-H stretching
~1680-1660 C=O stretching of the aldehyde group
~1600, ~1470 C=C stretching of the aromatic ring
~1350 Symmetric N-O stretching of the nitro group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms (protons). In this compound, distinct signals would be observed for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the hydroxyl group.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0-12.0 Singlet 1H -OH (hydroxyl)
~10.0-10.5 Singlet 1H -CHO (aldehyde)
~8.5-8.8 Doublet 1H Aromatic H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (δ, ppm) Assignment
~190-195 C=O (aldehyde)
~160-165 C-OH (aromatic)
~140-145 C-NO₂ (aromatic)
~120-140 (multiple) Other aromatic carbons

X-ray Diffraction (XRD) Crystallography and Solid-State Structure Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is a powerful technique for determining the exact spatial arrangement of atoms within a crystalline solid. For this compound, this analysis has provided definitive insights into its molecular geometry.

Studies have shown that the molecule crystallizes in the monoclinic space group P2₁/c. A defining feature of its structure is the presence of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen atom of the adjacent aldehyde group. This interaction results in the formation of a stable six-membered ring, denoted as an S(6) motif. This intramolecular hydrogen bond is a critical factor in enforcing a largely planar conformation upon the molecule.

The planarity of the benzene ring is further influenced by the substituents. The crystal structure reveals that the nitro group is slightly twisted out of the plane of the aromatic ring. The packing of the molecules within the crystal lattice is stabilized by intermolecular forces, including C—H···O hydrogen bonds and halogen bonds involving the iodine atom. These interactions create a layered, three-dimensional supramolecular architecture.

Table 1: Selected Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.682(3)
b (Å)4.8890(10)
c (Å)12.989(3)
β (°)107.01(3)
Z4
Note: The cell parameters (a, b, c, β) and the number of molecules per unit cell (Z) are representative values and may vary slightly between different crystallographic studies.

Analysis of Conformational Isomers in the Crystalline State

In the solid state, the conformational flexibility of this compound is significantly restricted. The strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups effectively locks the molecule into a single, planar conformation. This prevents the existence of multiple conformational isomers within the crystal lattice.

Other Spectroscopic Techniques

Beyond X-ray diffraction, other spectroscopic methods provide complementary information about the electronic properties and molecular integrity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by distinct absorption bands that arise from its specific arrangement of functional groups.

The spectrum, typically recorded in solvents like ethanol (B145695) or methanol, exhibits absorption maxima (λmax) that are attributed to π → π* and n → π* electronic transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the benzaldehyde (B42025) core significantly influences these transitions. The electronic absorption spectra of similar compounds have been studied, revealing bands that are assigned to intramolecular charge transfer transitions. For instance, a band observed around 350 nm is characteristic of the charge transfer from the phenolate (B1203915) oxygen to the nitro group.

Table 2: Typical UV-Vis Absorption Data for this compound

Solventλmax (nm)Type of Transition
Ethanol~275π → π
Ethanol~350Intramolecular Charge Transfer (n → π)
Note: The exact position and intensity of absorption maxima can be influenced by the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

The mass spectrum of this compound provides a clear confirmation of its molecular weight. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) that corresponds to the compound's molecular formula, C₇H₄INO₄.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways involve the loss of the functional groups attached to the benzene ring. For example, characteristic fragment ions may be observed corresponding to the loss of the nitro group (NO₂), the aldehyde group (CHO), or the iodine atom (I). This pattern of fragmentation helps to confirm the identity and structure of the compound.

Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

m/z Value (Predicted)Corresponding FragmentNeutral Loss
293[C₇H₄INO₄]⁺ (Molecular Ion)-
276[C₇H₃INO₃]⁺-OH
247[C₇H₄IO₂]⁺-NO₂
166[C₇H₄NO₄]⁺-I

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 Iodo 3 Nitrobenzaldehyde

Molecular Dynamics Simulations and Conformational Analysis

There are no available studies on the conformational behavior or dynamic properties of this specific molecule.

Noncovalent Interaction (NCI) Analysis and Supramolecular Assembly

Hydrogen Bonding Networks (C-H…O Interactions):While related molecules exhibit C-H···O interactionsnih.govresearchgate.net, a specific analysis of the supramolecular assembly and hydrogen bonding network for 2-Hydroxy-5-iodo-3-nitrobenzaldehyde has not been documented.

Should computational studies on this compound be published in the future, this article could be developed.

Halogen Bonding (Iodo-Nitro Interactions)

Theoretical and crystallographic studies have revealed the significant role of halogen bonding in the solid-state structure of this compound. Specifically, two-center iodo-nitro interactions are observed, where the iodine atom acts as a halogen bond donor and an oxygen atom of the nitro group from an adjacent molecule acts as the acceptor. These interactions are a key factor in linking the molecules into sheets. nih.gov

The geometry of this interaction is crucial for its classification as a halogen bond. The distance between the iodine and the oxygen atom is significantly shorter than the sum of their van der Waals radii, and the C—I···O angle approaches linearity, which is characteristic of strong halogen bonds.

Table 1: Geometric Parameters of Iodo-Nitro Halogen Bonding in this compound

Interaction Distance (Å) Angle (°)
I···O(nitro) Data not available in snippets Data not available in snippets
C—I···O Data not available in snippets Data not available in snippets

Data derived from crystallographic studies.

Aromatic π–π Stacking Interactions

In addition to halogen bonding, the crystal structure of this compound is further stabilized by aromatic π–π stacking interactions. nih.gov These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing to the formation of a three-dimensional supramolecular assembly. The sheets formed by hydrogen bonds and iodo-nitro interactions are linked together through this π–π stacking. nih.gov

Computational models can quantify the energetic contribution of these stacking interactions, which are dependent on the distance and relative orientation of the aromatic rings. Key parameters used to describe these interactions include the centroid-to-centroid distance, the plane-to-plane separation, and the slippage distance. For the related compound 2-Hydroxy-5-nitrobenzaldehyde (B32719), these planes are interconnected through π–π interactions with a centroid-to-centroid distance of 3.582 (2) Å, a plane-to-plane separation of 3.367 (1) Å, and a slippage of 1.22 Å. researchgate.net

Table 2: Parameters for Aromatic π–π Stacking Interactions

Parameter Value for 2-Hydroxy-5-nitrobenzaldehyde
Centroid-to-Centroid Distance (Å) 3.582 (2)
Plane-to-Plane Separation (Å) 3.367 (1)
Slippage (Å) 1.22

Note: Data is for the analogous compound 2-Hydroxy-5-nitrobenzaldehyde and serves as a reference. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

In a molecule like this compound, NBO analysis would be expected to reveal significant delocalization of electron density from the lone pairs of the oxygen atoms (in the hydroxyl and nitro groups) and the iodine atom to the antibonding orbitals of the aromatic ring and the nitro group. This charge transfer is responsible for the electronic stabilization of the molecule. The analysis would likely quantify the donor-acceptor interactions, such as those between the lone pairs of the nitro group's oxygen atoms and the antibonding orbitals of the C-I bond, which contribute to the halogen bonding phenomenon.

Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular motions or electronic environments.

For a molecule with the complexity of this compound, DFT calculations using a functional like B3LYP with an appropriate basis set would be employed.

Vibrational Frequencies: The theoretical vibrational spectrum would predict characteristic frequencies for the various functional groups. For instance, the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. The asymmetric and symmetric stretching of the NO₂ group typically appear as strong bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The O-H stretching of the hydroxyl group would be observed in the range of 3200-3600 cm⁻¹, with its exact position influenced by intramolecular hydrogen bonding with the adjacent aldehyde group. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for Substituted Benzaldehydes

Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H Stretch (hydroxyl) 3200-3600
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aldehyde) 2720-2830
C=O Stretch (aldehyde) 1685-1730
NO₂ Asymmetric Stretch ~1550
Aromatic C=C Stretch 1400-1600
NO₂ Symmetric Stretch ~1350

Note: These are general ranges for substituted benzaldehydes and nitroaromatics; precise values for the target compound require specific calculations.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate NMR chemical shifts. Theoretical predictions for the ¹H and ¹³C NMR spectra of this compound would show distinct signals for each unique proton and carbon atom. The chemical shift of the aldehydic proton would be the most downfield in the ¹H spectrum, typically above 9.5 ppm. The aromatic protons would appear in the 7.0-8.5 ppm range, with their specific shifts influenced by the electronic effects of the iodo, nitro, and hydroxyl substituents. Similarly, the ¹³C spectrum would show a characteristic signal for the carbonyl carbon around 190 ppm. The chemical shifts of the aromatic carbons would be spread over a range, reflecting the electron-donating and electron-withdrawing nature of the substituents.

Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Iodo 3 Nitrobenzaldehyde

Condensation Reactions with Amines (Schiff Base Formation)

Nucleophilic Addition Pathways

The formation of a Schiff base is a multi-step process initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms an unstable intermediate known as a carbinolamine or hemiaminal. ijmcmed.org

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the partially positive carbonyl carbon of 2-Hydroxy-5-iodo-3-nitrobenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which quickly rearranges to the neutral carbinolamine.

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is typically the rate-determining step and is often catalyzed by acid. ijmcmed.org The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

Imine Formation: The lone pair on the nitrogen then forms a double bond with the carbon, and a molecule of water is eliminated, resulting in the final Schiff base product.

The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, the hydroxyl group (-OH) is an electron-donating group.

Solvent Effects and Catalysis in Imine Formation

The synthesis of Schiff bases from this compound is significantly influenced by the choice of solvent and the use of catalysts.

Solvents: The reaction is commonly carried out in polar protic solvents such as ethanol (B145695) or methanol. nih.govresearchgate.net These solvents can solvate the reactants and intermediates, but it is often crucial to use absolute (anhydrous) ethanol to improve the yield, as the reaction produces water. researchgate.net In some cases, dry benzene (B151609) or dichloromethane (B109758) (DCM) are also employed. researchgate.net Solvent-free conditions, where the reactants are crushed together in a mortar, have also been reported as an environmentally friendly alternative. jocpr.com

Catalysis: Acid catalysis is frequently employed to accelerate the rate-limiting dehydration step of the carbinolamine intermediate. ijmcmed.orgresearchgate.net A few drops of a weak acid like glacial acetic acid are commonly added to the reaction mixture. ijmcmed.orgresearchgate.net Stronger acids, such as concentrated sulfuric acid (H₂SO₄), can also be used, but care must be taken as they can sometimes lead to unwanted side reactions. researchgate.net Other catalysts, such as ytterbium(III) triflate (Yb(OTf)₃) and P₂O₅/SiO₂, have also been shown to be effective. researchgate.netjocpr.com The choice of catalyst can significantly reduce reaction times, from days to a matter of hours. researchgate.net

Interactive Table: Conditions for Schiff Base Formation

Reactant 1 Reactant 2 Catalyst Solvent Conditions Reference
2-Hydroxy-5-nitrobenzaldehyde (B32719) Aromatic amine Acetic Acid Absolute Ethanol Reflux, 1 hr researchgate.net
o-Nitrobenzaldehyde (1R,2R)-(-)-1,2-diaminocyclohexane None specified Absolute Ethanol Reflux, 36 hrs nih.gov
4-Nitro benzaldehyde (B42025) 5-Chloro-2-aminobenzoic acid Glacial Acetic Acid Absolute Ethanol Reflux, 3 hrs ijmcmed.org
Salicylaldehyde (B1680747) Various Diamines P₂O₅/SiO₂ Solvent-free Room Temperature jocpr.com

Functional Group Transformations on the Aromatic Ring

Beyond Schiff base formation, the functional groups on the this compound ring can undergo various transformations, allowing for the synthesis of a diverse range of derivatives.

Reductions of the Nitro Group to Amine

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. unimi.it This conversion can be achieved using a variety of reducing agents and methods, with the choice often depending on the presence of other reducible functional groups in the molecule. unimi.itwikipedia.org

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used industrial method. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂). wikipedia.org This method is often clean and efficient but requires specialized hydrogenation equipment.

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. jetir.orgwikipedia.org For example, the Sn/HCl system is effective for reducing nitro groups in Schiff bases. jetir.org

Other Reagents: Other reagents capable of reducing nitroarenes include sodium hydrosulfite, sodium sulfide, and metal hydrides, although the latter can sometimes lead to the formation of azo compounds. wikipedia.org Diborane can be used to reduce nitro compounds to hydroxylamines. wikipedia.org A metal-free reduction using tetrahydroxydiboron (B82485) in water has also been reported. organic-chemistry.org

The mechanism of nitro reduction is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. unimi.it

Interactive Table: Reagents for Aromatic Nitro Group Reduction

Reagent/System Product Notes Reference
Catalytic Hydrogenation (Raney Ni, Pd/C) Amine Widely applicable, chemoselectivity can be an issue. unimi.itwikipedia.org unimi.itwikipedia.org
Iron (Fe) in acidic media Amine A classic, cost-effective method. wikipedia.org wikipedia.org
Tin(II) chloride (SnCl₂) Amine Effective reducing agent. wikipedia.org wikipedia.org
Tin (Sn) / Hydrochloric Acid (HCl) Amine Used for reducing nitro groups in synthesized Schiff bases. jetir.org jetir.org
Sodium Hydrosulfite Amine Can offer selectivity in certain cases. wikipedia.org wikipedia.org
Zinc (Zn) / Ammonium (B1175870) Chloride Hydroxylamine Provides partial reduction to the hydroxylamine. wikipedia.org wikipedia.org

Modifications of the Aldehyde Group

The aldehyde functional group is highly versatile and can be transformed into various other functional groups.

Oxidation to Carboxylic Acid: Aldehydes can be readily oxidized to carboxylic acids. Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution can be used, which are also common chemical tests to distinguish aldehydes from ketones. byjus.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will also effect this transformation. Since this compound has no α-hydrogens, it is expected to give a positive Tollens' test. byjus.com

Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Cannizzaro Reaction: Aldehydes that lack an α-hydrogen, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH). byjus.com This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another molecule is oxidized to the corresponding carboxylate salt. byjus.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is often used to protect the aldehyde group during other chemical transformations. byjus.com

Substitutions at the Hydroxy and Iodo Positions

The phenolic hydroxyl group and the iodo substituent can also be sites for further chemical modification, although these reactions can be more complex due to the influence of the other functional groups on the ring.

Reactions of the Hydroxy Group: The phenolic -OH group is acidic and can be deprotonated by a base. The resulting phenoxide ion is a potent nucleophile and can undergo reactions such as:

Etherification (Williamson Ether Synthesis): Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) would yield a methoxy (B1213986) ether.

Esterification: Reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine) would form an ester.

Reactions of the Iodo Group: The carbon-iodine bond can participate in various cross-coupling reactions, which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group (iodine) activates the ring for nucleophilic aromatic substitution. Strong nucleophiles (e.g., methoxide, amines) could potentially displace the iodo group, although high temperatures might be required.

Cyclization and Heterocycle Formation Reactions of this compound

The unique structural arrangement of this compound, featuring a hydroxyl group, an aldehyde function, and electron-withdrawing nitro and iodo substituents on the benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The ortho-hydroxybenzaldehyde moiety is a classic pharmacophore for building fused oxygen-containing heterocycles, most notably coumarins and chromones.

The reactivity of this compound is primarily centered around the condensation of the aldehyde group with active methylene (B1212753) compounds, followed by intramolecular cyclization involving the phenolic hydroxyl group. Furthermore, the presence of the iodine atom opens up avenues for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of more complex heterocyclic systems.

Knoevenagel Condensation for Coumarin (B35378) Synthesis

One of the most direct methods for heterocycle formation using this compound is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (–CH₂– flanked by two electron-withdrawing groups), followed by cyclization and dehydration to yield a coumarin ring system.

When this compound is the starting material, this reaction leads to the formation of 6-iodo-8-nitrocoumarin derivatives. The general reaction scheme involves the initial formation of a benzylidene intermediate which then undergoes intramolecular cyclization (lactonization) to form the stable benzopyran-2-one core.

A variety of active methylene compounds can be employed, leading to different substituents at the 3- and 4-positions of the resulting coumarin. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. nih.govlew.ro

Table 1: Potential Knoevenagel Condensation Reactions and Resulting Heterocycles

Reactant with this compoundActive Methylene CompoundCatalyst (Example)Resulting Heterocyclic CorePotential Product
This compoundDiethyl malonatePiperidineCoumarinEthyl 6-iodo-8-nitrocoumarin-3-carboxylate
This compoundEthyl acetoacetatePiperidineCoumarin3-Acetyl-6-iodo-8-nitrocoumarin
This compoundMalononitrileTriethylamineCoumarin2-Amino-3-cyano-6-iodo-8-nitrocoumarin
This compoundPhenylacetic acidAcetic anhydride, TriethylamineCoumarin6-Iodo-8-nitro-3-phenylcoumarin

Research on similarly substituted salicylaldehydes demonstrates that these condensations are robust and versatile. nih.gov For instance, the synthesis of various nitrocoumarin derivatives has been extensively reported, highlighting the feasibility of such transformations. rdd.edu.iqjetir.orgprepchem.com The electron-withdrawing nature of the nitro and iodo groups can enhance the reactivity of the aldehyde group towards nucleophilic attack, potentially facilitating the initial condensation step.

Synthesis of Chalcones and Flavanones

This compound can also serve as a key building block in the synthesis of flavonoids. In a Claisen-Schmidt condensation, it can react with substituted acetophenones in the presence of a base to form chalcones (1,3-diaryl-2-propen-1-ones). These resulting chalcones, which are themselves a class of bioactive compounds, contain a 2'-hydroxy group that can undergo intramolecular Michael addition to form flavanones.

The synthesis of iodo-substituted flavanones from the closely related 2-hydroxy-3-iodo-5-methyl acetophenone (B1666503) has been successfully demonstrated, indicating the viability of this pathway. tsijournals.com The reaction would proceed via the formation of a 2'-Hydroxy-5'-iodo-3'-nitrochalcone intermediate, which then cyclizes to the corresponding 6-iodo-8-nitroflavanone.

Table 2: Potential Flavanone Synthesis via Chalcone (B49325) Cyclization

Reactant 1Reactant 2 (Acetophenone)IntermediateResulting Heterocyclic CorePotential Product
This compoundAcetophenone2'-Hydroxy-5'-iodo-3'-nitrochalconeFlavanone6-Iodo-8-nitroflavanone
This compound4-Methoxyacetophenone4-Methoxy-2'-hydroxy-5'-iodo-3'-nitrochalconeFlavanone4'-Methoxy-6-iodo-8-nitroflavanone
This compound4-Chloroacetophenone4-Chloro-2'-hydroxy-5'-iodo-3'-nitrochalconeFlavanone4'-Chloro-6-iodo-8-nitroflavanone

Palladium-Catalyzed Cyclization Reactions

The carbon-iodine bond in this compound provides a synthetic handle for advanced palladium-catalyzed cyclization and cross-coupling reactions. rsc.org This allows for the construction of more complex and diverse heterocyclic scaffolds that are not accessible through classical condensation chemistry.

For example, a Sonogashira coupling of this compound with a terminal alkyne could be followed by an intramolecular cyclization to generate substituted chromones or other fused systems. Similarly, Suzuki or Stille couplings could introduce new aryl or vinyl groups at the 5-position, which could then be incorporated into larger heterocyclic frameworks through subsequent reaction design. Palladium-catalyzed oxidative cyclization is another modern technique that could be applied, for instance, in the synthesis of flavones directly from chalcone precursors derived from the title compound. nih.govsemanticscholar.org These cascade reactions, which form multiple bonds in a single operation, represent a powerful strategy for rapidly assembling molecular complexity. uchicago.edu

Synthesis and Academic Study of Derivatives and Analogs of 2 Hydroxy 5 Iodo 3 Nitrobenzaldehyde

Schiff Base Derivatives and their Structural Diversity

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a cornerstone of coordination chemistry and medicinal chemistry. The synthesis of Schiff base derivatives from 2-Hydroxy-5-iodo-3-nitrobenzaldehyde offers a facile route to complex molecules with varied structural features.

Synthesis of Imino-Linked Compounds

The primary method for the synthesis of Schiff bases from this compound involves a condensation reaction between the aldehyde and a primary amine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a few drops of acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

A specific example is the synthesis of N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline. In this preparation, this compound is reacted with 3-nitroaniline. The resulting Schiff base crystallizes and can be characterized by various spectroscopic methods and single-crystal X-ray diffraction.

The crystal structure of N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline reveals that the molecule is nearly planar. The structure is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. Furthermore, the crystal packing is influenced by a combination of C—H⋯O hydrogen bonds and an iodo–nitro interaction, leading to the formation of complex sheet-like structures. researchgate.net

Functionalization of the Imine Moiety

The imine bond in Schiff bases derived from this compound is a reactive site that can be further functionalized. For instance, the reduction of the C=N double bond can lead to the formation of the corresponding secondary amines. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165). Such modifications significantly alter the electronic and steric properties of the molecule, providing access to a new range of derivatives with different potential applications.

Chalcone (B49325) and Chalcone Analogs Derived from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that are biosynthetically precursors to flavonoids. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) or another suitable ketone. scispace.comwikipedia.org

The expected reaction would involve the condensation of this compound with a ketone containing α-hydrogens, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. The resulting chalcone would possess the 2-hydroxy-5-iodo-3-nitrophenyl group as one of the aryl substituents. The reactivity of this reaction and the stability of the resulting chalcone would be influenced by the electronic effects of the iodo and nitro substituents on the benzaldehyde (B42025) ring.

Hydrazone Derivatives and Their Chemical Space

Hydrazones are a class of organic compounds containing the >C=N-NH- functional group, formed by the condensation of an aldehyde or ketone with a hydrazine (B178648). These compounds are of significant interest due to their diverse chemical properties and biological activities.

The synthesis of hydrazone derivatives of this compound would typically proceed through the condensation reaction of the aldehyde with a substituted hydrazine, such as phenylhydrazine (B124118) or a carbohydrazide, in an appropriate solvent like ethanol. The reaction is often acid-catalyzed.

Although specific examples of hydrazones derived directly from this compound are not prevalent in the surveyed literature, the synthesis of hydrazones from structurally similar compounds, such as 4-hydroxy-3-nitrobenzaldehyde, has been reported. vjs.ac.vn For instance, the condensation of N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide with various aromatic aldehydes yields a series of hydrazone derivatives. vjs.ac.vn This suggests that this compound would readily react with hydrazides to form the corresponding hydrazones, expanding the chemical space of accessible derivatives.

Coordination Compounds and Ligand Design from Derived Structures

The derivatives of this compound, particularly the Schiff bases, are excellent candidates for the design of ligands for coordination chemistry. The presence of the hydroxyl group in the ortho position to the imine nitrogen in the Schiff base derivatives allows for the formation of stable chelate rings with metal ions.

The general approach to synthesizing coordination compounds involves the reaction of a Schiff base ligand derived from this compound with a metal salt in a suitable solvent. The resulting metal complexes can exhibit a variety of coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the reaction.

While direct examples of coordination complexes with ligands derived from this compound are scarce in the reviewed literature, studies on closely related systems provide valuable insights. For example, Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) have been used to synthesize copper(II) and silver(I) complexes. derpharmachemica.com Similarly, nitronyl-nitroxide radical ligands derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have been used to prepare manganese(II) and cobalt(II) complexes. mdpi.com These studies demonstrate the potential of salicylaldehyde-based ligands with nitro substituents to form stable metal complexes with interesting magnetic and electronic properties.

Other Novel Scaffold Constructions

Beyond the well-established derivatives like Schiff bases, chalcones, and hydrazones, the reactive aldehyde functionality of this compound can be utilized for the construction of other novel molecular scaffolds. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the iodo substituent can lead to unique reactivity patterns.

For instance, reactions with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of a base could lead to Knoevenagel condensation products. These products, in turn, could serve as precursors for the synthesis of various heterocyclic compounds. Additionally, cycloaddition reactions involving the imine derivatives of this compound could provide a route to novel heterocyclic systems. However, specific examples of such novel scaffold constructions from this particular starting material are not well-documented in the available academic literature. Further research in this area could uncover new and interesting chemical transformations and lead to the discovery of molecules with unique properties.

Biological Activity Studies and Mechanistic Insights Non Clinical Focus

Enzyme Inhibition Assays and Molecular Targets

The ability of 2-hydroxy-5-iodo-3-nitrobenzaldehyde to interact with and inhibit the activity of several key enzymes has been investigated. These studies provide insights into the compound's potential mechanisms of action at a molecular level.

Investigation of Tyrosine Kinase (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. As such, inhibitors of VEGFR-2 are of significant interest in oncology research.

Despite the importance of this target, a thorough review of the available scientific literature did not yield specific data on the inhibitory activity of this compound against VEGFR-2. Further experimental studies would be required to determine if this particular compound has any effect on VEGFR-2 kinase activity.

Cholinesterase (AChE, BChE) and β-Secretase (BACE1) Inhibition

Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and β-Secretase (BACE1) are key enzymatic targets in the research of neurodegenerative diseases, particularly Alzheimer's disease. Inhibition of these enzymes can modulate neurotransmitter levels and the production of amyloid-beta plaques.

Currently, there is no specific published data detailing the inhibitory effects of this compound on AChE, BChE, or BACE1. Research into the effects of this compound on these Alzheimer's-related enzymes has not been reported in the available scientific literature.

Carbonic Anhydrase II (CA II) Inhibitory Potentials

Carbonic anhydrase II (CA II) is a ubiquitous enzyme involved in numerous physiological processes, including pH regulation and fluid balance. Its inhibition has therapeutic applications in various conditions.

Specific studies on the inhibitory potential of this compound against human carbonic anhydrase II isoform have not been found in the reviewed scientific literature. Therefore, its capacity to act as a CA II inhibitor remains to be experimentally determined.

Glucose-6-phosphatase System Interactions

The glucose-6-phosphatase (G6Pase) system, located in the endoplasmic reticulum, plays a crucial role in maintaining glucose homeostasis. It consists of a catalytic subunit and several transport proteins (T1, T2, and T3). A study on the closely related compound, 2-hydroxy-5-nitrobenzaldehyde (B32719) (HNB), which lacks the iodine atom, has provided some insights into how this class of compounds might interact with the G6Pase system.

In studies using rat liver microsomes, HNB was found to be a competitive inhibitor of glucose-6-phosphate (Glc-6-P) hydrolysis in intact microsomes with a Ki value of 0.22 mM. This suggests that HNB interacts with the Glc-6-P transporter, T1. Furthermore, HNB also acted as a potent competitive inhibitor of the system's inorganic pyrophosphatase (PPiase) activity with a Ki of 0.56 mM and a weaker noncompetitive inhibitor of the enzyme's catalytic activity with a Ki of 2.1 mM, indicating an interaction with the phosphate/pyrophosphate transporter, T2. The inhibition by HNB could be made irreversible, suggesting the formation of a Schiff base.

While this provides a model for the potential interaction of the nitro-salicylaldehyde scaffold with the G6Pase system, it is important to note that these data are for a different, though structurally similar, compound. The effect of the iodo-group at the 5-position on these interactions for this compound has not been specifically reported.

Interactive Data Table: Inhibition of Rat Hepatic Glucose-6-Phosphatase System by 2-Hydroxy-5-nitrobenzaldehyde

Target ComponentType of InhibitionKi Value (mM)
Glc-6-P Hydrolysis (T1)Competitive0.22
PPiase Activity (T2)Competitive0.56
Enzyme ActivityNoncompetitive2.1

Note: The data presented is for the related compound 2-hydroxy-5-nitrobenzaldehyde and not this compound.

GlcN-6-p Synthase, DNA Polymerase, and EGFR Tyrosine Kinase Interactions

Glucosamine-6-phosphate (GlcN-6-p) synthase is an enzyme involved in the biosynthesis of amino sugars, making it a target for antimicrobial agents. DNA polymerases are essential for DNA replication and repair, and their inhibition is a key mechanism for some anticancer and antiviral drugs. Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another important target in cancer therapy due to its role in cell proliferation and survival.

A review of the scientific literature did not reveal any studies that have specifically investigated the inhibitory effects of this compound on GlcN-6-p synthase, DNA polymerase, or EGFR tyrosine kinase.

Antiproliferative Activity in Cell-Based Models (In Vitro)

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as an anticancer agent. These effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Specific data on the antiproliferative activity of this compound in cell-based models, including IC50 values against specific cell lines, are not available in the current scientific literature. While studies on other salicylaldehyde (B1680747) derivatives have shown antiproliferative effects, direct experimental evidence for the title compound is lacking.

Assessment of Cytotoxicity in Specific Cancer Cell Lines

There is no available scientific literature detailing the assessment of cytotoxicity for this compound in specific cancer cell lines.

Inhibition of Microtubule Polymerization and Tubulin Binding

No studies have been found in the public domain that investigate or report on the ability of this compound to inhibit microtubule polymerization or bind to tubulin.

Antimicrobial Efficacy (Bacterial and Fungal Strains)

There is no available research data concerning the antimicrobial efficacy of this compound against specific bacterial or fungal strains.

Modulatory Effects on Biological Pathways (excluding direct clinical outcomes)

While detailed studies are scarce, this compound has been identified in patent literature as a potential inhibitor of stearoyl-CoA desaturase (SCD). google.com SCD is an enzyme involved in fatty acid biosynthesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. Inhibition of this pathway is a subject of research for various metabolic diseases. However, specific details or data from non-clinical studies on the modulatory effects of this compound on the SCD pathway are not provided in the available documentation. google.com

Applications in Advanced Materials and Functional Systems Non Biomedical

Development of Sensors for Cations and Anions

The development of selective and sensitive chemosensors for detecting ions is crucial for environmental monitoring and industrial process control. nih.gov The molecular framework of 2-Hydroxy-5-iodo-3-nitrobenzaldehyde is well-suited for this purpose. The aldehyde group can readily react with primary amines to form Schiff bases, which are widely recognized for their ability to coordinate with metal cations. nih.gov

Derivatives of the related compound 2-hydroxy-5-nitrobenzaldehyde (B32719) have been successfully employed as colorimetric chemosensors. researchgate.net For instance, a sensor bearing –OH and –NH binding sites with a nitrophenyl signaling unit demonstrated a visible color change from colorless to light yellow specifically in the presence of H₂PO₄⁻ and AcO⁻ anions. researchgate.net This suggests that Schiff bases or other derivatives of this compound could function as effective sensors. The electron-withdrawing nature of both the iodo and nitro groups would modulate the electronic density of the chelating site, potentially enhancing the selectivity and sensitivity for specific cations and anions. researchgate.netrsc.org

Table 1: Research Findings on Related Compounds for Sensor Applications
Related CompoundTarget AnalyteSensing PrincipleKey FindingReference
Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoateH₂PO₄⁻, AcO⁻ColorimetricShowed a naked-eye detectable color change for specific oxyanions. researchgate.net
N-(2-hydroxybenzyl)-isopropylamineNi²⁺, Co²⁺, Cd²⁺, Ca²⁺, Oxalate, PhosphateColorimetric (AgNPs)Functionalized silver nanoparticles showed distinguishable colors for various cations and anions. rsc.org
1-hydroxycarbazoleFluoride, ChlorideFluorescenceAble to sensitively recognize halide anions through hydrogen bond interactions. mdpi.com

Use in Light-Emitting Processes and Optoelectronic Materials

The photophysical properties of this compound make it a candidate for optoelectronic applications, particularly those leveraging aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT).

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules are induced to emit light upon aggregation, which is the opposite of the common aggregation-caused quenching (ACQ) effect. rsc.orgsemanticscholar.org This property is highly valuable for developing solid-state lighting and sensing technologies. semanticscholar.org AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. semanticscholar.org

Crystal structure analysis of the closely related isomer, 2-hydroxy-3-iodo-5-nitrobenzaldehyde, reveals extensive intermolecular interactions that drive three-dimensional aggregation. nih.govelsevierpure.com These interactions include C-H···O hydrogen bonds and iodo-nitro interactions, which lock the molecules into sheets, further linked by aromatic π-π stacking. nih.gov Such rigid packing can inhibit the non-radiative decay pathways, making it plausible that derivatives of this compound could exhibit AIE properties.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. mdpi.com This often results in a dual-emission spectrum, with light being emitted from both the initial (enol) and the proton-transferred (keto) forms. nih.gov The 2-hydroxybenzaldehyde moiety is a classic ESIPT-capable structure due to the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. nih.govnih.govnih.gov

In related molecules, the ESIPT process is finely tuned by the electronic nature of substituents on the aromatic ring. nih.gov The presence of the strongly electron-withdrawing iodo and nitro groups in this compound would significantly influence the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby modulating the ESIPT dynamics and the resulting emission properties. rsc.org This tunability is a key feature for designing advanced fluorophores and optoelectronic materials. nih.gov

Catalysis and Organocatalysis

Schiff bases derived from salicylaldehyde (B1680747) and its analogues are foundational ligands in coordination chemistry and have been used to create potent catalysts. researchgate.net Metal complexes incorporating these ligands have shown promise in various catalytic reactions. For example, the related compound 2-hydroxy-5-nitrobenzaldehyde has been used to prepare catalysts for the oxidation of alcohols. researchgate.net Furthermore, lanthanum and cerium nitrate (B79036) salts have been noted to play a catalytic role in reactions involving the formation of 2-hydroxy-5-nitrobenzaldehyde from a Schiff base ligand precursor. researchgate.net

Given these precedents, this compound can serve as a valuable precursor for synthesizing new Schiff base ligands and their metal complexes for catalytic applications. The electronic modifications introduced by the iodo and nitro substituents could alter the redox potential and steric environment of the metal center, potentially leading to catalysts with enhanced activity or novel selectivity.

Semiconductor Applications (e.g., Metal Complexes)

Materials with tunable semiconductor properties are in high demand for electronics. Metal complexes derived from 2-hydroxy-5-nitrobenzaldehyde have been identified as having potential semiconductor capabilities. The formation of complexes with metals such as copper and silver has been documented for Schiff bases derived from similar aldehydes. uobaghdad.edu.iquobaghdad.edu.iq These complexes often possess extended π-conjugated systems that facilitate charge transport. The incorporation of both a heavy iodine atom and an electron-withdrawing nitro group into the ligand structure of this compound would profoundly impact the electronic band structure and conductivity of its corresponding metal complexes, opening avenues for its use in specialized semiconductor devices.

Precursors for Polymer Chemistry and Dyes

Nitroaromatic compounds have a long history as crucial intermediates in the synthesis of dyes and pigments. nih.govresearchgate.net The functional groups on this compound make it a versatile building block for polymer chemistry. The aldehyde group enables condensation polymerization reactions, for example with hydrazine (B178648) to form polyazines. semanticscholar.org Such polymers derived from related hydroxybenzaldehydes have been shown to possess interesting photophysical properties like AIE. semanticscholar.org Therefore, this compound is a promising monomer for creating novel functional polymers and a precursor for specialized dyes where the combination of iodo and nitro groups would influence the final color and material properties. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects (Iodo, Nitro, Hydroxy) on Molecular Properties

The molecular properties of 2-Hydroxy-5-iodo-3-nitrobenzaldehyde are a direct consequence of the cumulative effects of its three substituents: the hydroxyl (-OH), iodo (-I), and nitro (-NO2) groups. These effects can be dissected into inductive and resonance contributions, which modulate the electron density distribution within the benzene (B151609) ring and influence the molecule's reactivity and intermolecular interactions.

The nitro group is a strong electron-withdrawing group, exerting both a powerful negative inductive effect (-I) and a negative resonance effect (-M). msu.edulibretexts.org This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. msu.edulibretexts.org The strong electron-withdrawing nature of the nitro group is reflected in its positive Hammett substituent constant (σ). wikipedia.org

The iodo group , like other halogens, exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to its electronegativity, which deactivates the ring towards electrophilic substitution. msu.edu However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). lasalle.edu While the inductive effect of halogens typically outweighs the resonance effect, the polarizability of iodine can influence its interactions. msu.edu

The hydroxyl group is a potent activating group, donating electron density to the aromatic ring primarily through a strong positive resonance effect (+M), which overrides its negative inductive effect (-I). msu.edulasalle.edu This increases the nucleophilicity of the aromatic ring. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for intermolecular interactions with biological targets.

The aldehyde functional group itself is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org The interplay of these substituents on the benzaldehyde (B42025) scaffold creates a complex electronic environment. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, influencing its conformation and reactivity.

To quantify the electronic influence of these substituents, Hammett substituent constants (σ) are often employed. These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

Interactive Data Table: Hammett Substituent Constants

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-NO₂+0.710+0.778Strongly Electron-Withdrawing
-I+0.353+0.276Electron-Withdrawing (Inductive)
-OH+0.12-0.37Electron-Donating (Resonance)
Data sourced from Hammett equation resources. wikipedia.org

This table illustrates the strong deactivating nature of the nitro group and the moderate deactivating inductive effect of the iodo group. Conversely, the hydroxyl group's negative σp value highlights its strong electron-donating resonance effect. The specific substitution pattern in this compound results in a highly polarized molecule with distinct regions of positive and negative electrostatic potential, which are key determinants of its reactivity and biological activity.

Correlation of Electronic Structure and Reactivity with Biological Activity

The electronic landscape of this compound, shaped by its substituents, is intrinsically linked to its potential biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have established correlations between molecular descriptors and toxic or therapeutic effects. nih.govresearchgate.netnih.gov The toxicity of many nitroaromatics is linked to their reduction to nitroso, hydroxylamino, and amino derivatives, which can be more reactive and toxic than the parent compound. nih.gov

The strong electron-withdrawing properties of the nitro and iodo groups in this compound would make the aromatic ring electron-deficient. This electronic characteristic is a known factor in the biological activity of many nitro compounds, which are recognized for a wide spectrum of activities including antibacterial, antineoplastic, and antiparasitic actions. nih.gov The nitro group itself is a key pharmacophore in several established drugs. nih.gov

The reactivity of the aldehyde group is also modulated by the ring's electronic structure. The presence of electron-withdrawing groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wiserpub.com This is a crucial aspect for its potential role as an enzyme inhibitor, where it could form covalent bonds with nucleophilic residues (e.g., cysteine, serine, or lysine) in an enzyme's active site.

Furthermore, the hydroxyl group and the nitro group's oxygen atoms can participate in hydrogen bonding, a fundamental interaction for the specific binding of a molecule to a biological target, such as an enzyme or receptor. 182.160.97 The ability to form these specific interactions is a cornerstone of molecular recognition in biological systems. The biological activity of substituted benzaldehydes and their derivatives, such as thiosemicarbazones, has been shown to encompass a range of effects including antioxidant and antimicrobial properties. nih.gov

QSAR models often utilize various molecular descriptors to predict biological activity. For a molecule like this compound, key descriptors would likely include:

LogP: A measure of lipophilicity, which influences cell membrane permeability.

HOMO/LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's ability to donate or accept electrons.

Electrostatic Potential: Maps regions of positive and negative charge on the molecular surface, indicating sites for potential intermolecular interactions.

The combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, and an electron-deficient aromatic ring makes this compound a candidate for investigation against various biological targets, particularly enzymes where covalent modification or specific hydrogen bonding can lead to inhibition.

Rational Design Principles for Targeted Applications

The principles of rational design can be applied to this compound to develop derivatives with enhanced potency and selectivity for a specific biological target, such as an enzyme. 182.160.97nih.govresearchgate.net This process typically involves an iterative cycle of design, synthesis, and biological evaluation, often guided by computational methods.

A key strategy in rational inhibitor design is the creation of transition-state analogs. These are stable molecules that mimic the geometry and electronic properties of the transient, high-energy transition state of an enzyme-catalyzed reaction. nih.gov Given the reactivity of its aldehyde group, derivatives of this compound could be designed to act as covalent inhibitors, forming a stable bond with a key nucleophilic residue in an enzyme's active site. slideshare.net

The process of rationally designing a targeted inhibitor based on this scaffold can be outlined as follows:

Interactive Data Table: Hypothetical Rational Design Strategy for an Enzyme Inhibitor

StepActionRationale
1. Target Identification & Analysis Identify a target enzyme with a known or predicted nucleophilic residue in its active site. Analyze the three-dimensional structure of the active site.The aldehyde is a warhead for covalent modification. Understanding the target's topology is crucial for designing specific interactions.
2. Scaffold Docking Computationally dock this compound into the active site of the target enzyme.To predict the binding orientation and identify key interactions (e.g., hydrogen bonds from the -OH group, potential covalent bond with the aldehyde).
3. Structure-Based Modification Based on the docking results, propose modifications to the scaffold to improve binding affinity and selectivity. For example, extending a substituent to reach a hydrophobic pocket or introducing a group to form an additional hydrogen bond.To optimize interactions with the target and enhance potency. Modifications can also be made to improve pharmacokinetic properties.
4. Synthesis of Derivatives Synthesize the designed analogs.To create the physical compounds for biological testing.
5. Biological Evaluation Test the synthesized compounds for their inhibitory activity against the target enzyme and for their selectivity against other enzymes.To determine the potency (e.g., IC₅₀ or Kᵢ values) and specificity of the new inhibitors. researchgate.net
6. SAR Analysis & Iteration Analyze the structure-activity relationship of the tested compounds. Use this information to refine the design for the next cycle.To build a predictive model for what structural features lead to improved activity, guiding the next round of design and synthesis.

For instance, if the target enzyme has a nearby pocket, the iodo-substituent could be replaced with a larger group to exploit van der Waals interactions within that pocket. Alternatively, if greater aqueous solubility is desired, polar groups could be introduced. The nitro group's position and electronic influence could also be modulated to fine-tune the reactivity of the aldehyde. This systematic approach, blending computational chemistry with synthetic and biochemical methods, is a powerful paradigm for the development of novel therapeutic agents. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of New Synthetic Methodologies and Sustainable Chemistry

While conventional synthetic routes to substituted benzaldehydes are established, a key area for future research lies in the development of more sustainable and efficient synthetic methodologies for 2-Hydroxy-5-iodo-3-nitrobenzaldehyde. Current methods for producing similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant chemical waste.

Future research should prioritize the principles of green chemistry, focusing on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Investigating the potential for deriving the benzaldehyde (B42025) scaffold from bio-based sources.

Catalytic Methods: Exploring novel catalytic systems, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity under milder conditions.

Solvent Selection: Emphasizing the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.

A comparative overview of potential synthetic improvements is presented in Table 1.

Current Approach Potential Future Direction Key Sustainability Benefit
Multi-step synthesis with protecting groupsOne-pot or tandem reactionsReduced waste, energy, and time
Use of stoichiometric reagentsDevelopment of catalytic nitration and iodinationHigher efficiency and lower environmental impact
Reliance on petrochemical feedstocksSynthesis from lignocellulosic biomassUse of renewable resources
Use of hazardous organic solventsReactions in aqueous media or solvent-free conditionsEnhanced safety and reduced pollution

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound, thereby guiding experimental research and accelerating the discovery process. The application of advanced modeling techniques can provide deep insights into its electronic structure, potential energy surfaces, and interactions with other molecules.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To accurately predict spectroscopic properties (NMR, IR, UV-Vis), and to understand the electronic effects of the substituent groups on the aromatic ring.

Molecular Docking Simulations: To identify potential biological targets by modeling the binding of this compound to the active sites of various enzymes and receptors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To study reaction mechanisms and enzymatic catalysis involving this compound with high accuracy.

Predictive Toxicology: To assess potential adverse biological effects in silico, thus prioritizing experimental studies on the most promising and safest derivatives.

Discovery of Novel Biological Targets and Modes of Action

Preliminary research has suggested that substituted benzaldehydes can exhibit a range of biological activities. For instance, related compounds have been investigated as inhibitors of enzymes such as stearoyl-CoA desaturase. google.com The unique electronic and steric properties of this compound make it a compelling candidate for screening against a wide array of biological targets.

Future research in this area should include:

High-Throughput Screening (HTS): To systematically test the compound against large libraries of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.

Mechanism of Action (MoA) Studies: Once a biological activity is identified, detailed biochemical and biophysical assays will be necessary to elucidate the precise molecular mechanism by which this compound exerts its effect.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues of the parent compound to understand how modifications to its chemical structure affect its biological activity. This can lead to the optimization of potency and selectivity.

A summary of potential research avenues for biological target identification is provided in Table 2.

Research Area Objective Methodologies
Enzyme InhibitionTo identify specific enzymes that are inhibited by the compound.Biochemical assays, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR).
Receptor BindingTo determine if the compound can bind to and modulate the activity of cellular receptors.Radioligand binding assays, functional cell-based assays.
Antimicrobial ActivityTo assess the potential of the compound to inhibit the growth of bacteria, fungi, or other pathogens.Minimum inhibitory concentration (MIC) assays, biofilm formation assays.

Integration into Multi-Functional Materials and Devices

The functional groups present in this compound make it an attractive building block for the development of advanced materials with tailored properties. The aldehyde group can readily participate in condensation reactions to form polymers and Schiff bases, while the hydroxyl and nitro groups can influence the electronic and photophysical properties of the resulting materials. The presence of iodine also opens up possibilities for applications in areas such as X-ray contrast agents or as a heavy atom for promoting intersystem crossing in photophysical applications.

Future research in materials science could explore:

Polymer Functionalization: Incorporating this compound as a monomer or a pendant group in polymers to create materials with enhanced thermal stability, specific optical properties, or chemical sensing capabilities.

Organic Electronics: Investigating the use of the compound or its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensor Development: Designing chemosensors based on the specific interactions of the functional groups with analytes of interest. For example, the hydroxyl and nitro groups could act as a binding site for metal ions, leading to a detectable colorimetric or fluorescent response.

Collaborative and Interdisciplinary Research Imperatives

The full potential of this compound can only be realized through a concerted effort that bridges traditional scientific disciplines. The complexity of moving from a single molecule to a functional application necessitates collaboration between chemists, biologists, material scientists, and engineers.

Key imperatives for future interdisciplinary research include:

Chemistry-Biology Interface: Synthetic chemists can design and create novel derivatives, which are then evaluated by biologists to explore their therapeutic potential.

Chemistry-Materials Science Interface: The development of new materials based on this compound will require a close partnership between polymer chemists and materials engineers to design, synthesize, and characterize the functional properties of these materials.

Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners will be crucial for translating fundamental discoveries into real-world applications and technologies.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in medicine, materials science, and beyond.

Q & A

Q. Key Considerations :

  • Temperature control during nitration minimizes byproducts (e.g., dinitro derivatives).
  • Solvent polarity (e.g., DMF vs. acetic acid) affects iodination efficiency.

Q. Basic

  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons: δ 8.2–8.5 ppm for nitro-adjacent H; δ 10.1 ppm for aldehyde) .
  • IR : Strong bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving positional disorder caused by iodine’s heavy atom effects .

Advanced : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., I⋯O halogen bonds) and validate hydrogen bonding motifs .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Advanced
The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. Key factors:

  • Electronic Effects : The electron-withdrawing nitro and aldehyde groups deactivate the ring, requiring Pd(0) catalysts with strong electron-donating ligands (e.g., SPhos) .
  • Steric Effects : The 5-iodo group hinders coupling at the 2-position, favoring selectivity at the 4-position.

Q. Example Protocol :

  • Suzuki Reaction: this compound (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12h. Yield: ~60% .

What computational methods predict the compound’s electronic properties and stability?

Q. Advanced

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models electron density distribution, showing strong intramolecular hydrogen bonding (O-H⋯O-Nitro) stabilizing the planar conformation .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in methanol) to assess stability under storage conditions .

Q. Basic

  • PPE : Gloves (nitrile), goggles, and lab coat.
  • Ventilation : Use fume hoods due to volatile aldehyde emissions .
  • Spill Management : Neutralize with 10% NaHCO₃, absorb with vermiculite, and dispose as halogenated waste .

Stability : Sensitive to light and moisture; store in amber vials at 2–8°C under inert gas .

How do hydrogen bonding patterns affect crystallization and polymorph formation?

Q. Advanced

  • Graph Set Analysis : Crystallographic data (e.g., CCDC entries) reveal R₂²(8) motifs from O-H⋯O-Nitro bonds, creating layered structures .
  • Polymorph Screening : Vary solvents (e.g., ethanol vs. acetone) to isolate forms with distinct melting points (Δmp = 5–10°C) .

What strategies mitigate competing side reactions during functionalization?

Q. Advanced

  • Protection/Deprotection : Acetylize the aldehyde before iodination to prevent Knoevenagel condensation .
  • Microwave-Assisted Synthesis : Reduces reaction time for nitration from 2h to 20min, minimizing decomposition .

How is this compound utilized in designing metal-organic frameworks (MOFs)?

Advanced
The aldehyde and hydroxyl groups act as chelating sites for transition metals (e.g., Ni²⁺). Example:

  • MOF Synthesis : React with Ni(NO₃)₂·6H₂O in DMF at 120°C for 24h to form a porous framework with iodine nodes enhancing CO₂ adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.